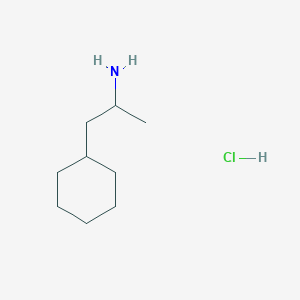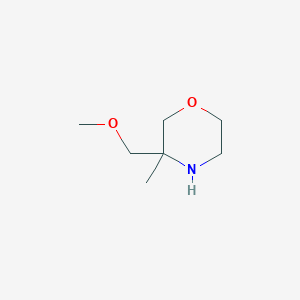![molecular formula C22H34Cl2N2O2 B6271890 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride CAS No. 2059988-39-3](/img/new.no-structure.jpg)
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is a complex organic compound with notable applications in various scientific fields. Its structure is characterized by multiple aromatic rings and functional groups, making it a candidate for numerous synthetic and analytical studies.
Preparation Methods
Synthetic routes and reaction conditions:
The synthesis of 1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride typically begins with the preparation of intermediate compounds. One common route includes the alkylation of phenolic derivatives followed by amination.
Reaction conditions often involve mild to moderate temperatures with catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial production methods:
Industrial production scales up these synthetic routes, employing continuous flow reactors to optimize yield and efficiency.
High-purity reagents and stringent conditions are maintained to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at its amine functional group, forming N-oxide derivatives.
Reduction: Reductive reactions can occur at the aromatic rings, leading to hydrogenated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings, where halogenation and nitration can modify the chemical structure.
Common reagents and conditions:
Reagents such as hydrogen peroxide (for oxidation), sodium borohydride (for reduction), and various halogenating agents are frequently used.
Reaction conditions vary but often include controlled temperatures and pressures to drive the desired transformation.
Major products formed:
Oxidation produces N-oxide derivatives.
Reduction yields hydrogenated aromatic compounds.
Substitution generates various halogenated or nitrated analogs.
Scientific Research Applications
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride is pivotal in several research areas:
Chemistry: Utilized as a reagent and intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biomolecules, potentially influencing biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Used in the development of specialized materials and as a stabilizer in certain processes.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, primarily through binding to receptor sites or enzymes. This binding can alter the activity of these targets, leading to downstream effects on cellular functions and pathways.
Comparison with Similar Compounds
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2-methylphenoxy}propan-2-amine
1-{4-[4-(2-aminopropoxy)-3,5-dimethylphenyl]-2,6-diphenylphenoxy}propan-2-amine
Uniqueness: The specific arrangement of functional groups in the compound enhances its binding affinity and selectivity for certain targets compared to its analogs.
Properties
CAS No. |
2059988-39-3 |
|---|---|
Molecular Formula |
C22H34Cl2N2O2 |
Molecular Weight |
429.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




